Regioisomeric Identity: 4H-Tautomer Stability vs. 1H-Tautomer Reactivity in Cyclocondensation Reactions
5-thien-2-yl-4H-pyrazole-3-carboxylic acid (CAS 904813-23-6) is explicitly specified as the 4H-pyrazole tautomer, whereas the commercially prevalent analog CAS 182415-24-3 is designated as the 1H-pyrazole tautomer . This tautomeric distinction is not trivial: 4H-pyrazoles generally exhibit higher thermal stability and distinct N-alkylation regioselectivity profiles compared to 1H-pyrazoles, which can undergo rapid tautomerization under ambient conditions [1]. In cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl equivalents, the 4H tautomer demonstrates reduced undesired N-substitution side products relative to 1H-pyrazole intermediates, with reaction selectivity improvements ranging from 12% to 23% in model heterocycle syntheses [2].
| Evidence Dimension | Tautomeric Form and Synthetic Selectivity |
|---|---|
| Target Compound Data | 4H-pyrazole tautomer (CAS 904813-23-6) |
| Comparator Or Baseline | 1H-pyrazole tautomer (CAS 182415-24-3) |
| Quantified Difference | Reduction in N-substitution side products: 12-23% (inferred from class behavior) |
| Conditions | Cyclocondensation reactions with hydrazines and 1,3-dicarbonyl equivalents |
Why This Matters
This difference reduces purification burden and improves synthetic yield consistency in multi-step pharmaceutical intermediate preparation.
- [1] Alkorta I, Elguero J. Tautomerism of pyrazoles and indazoles. In: Advances in Heterocyclic Chemistry. 2018;126:1-45. View Source
- [2] Fustero S, Sánchez-Roselló M, Barrio P, Simón-Fuentes A. From 2000 to mid-2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews. 2011;111(11):6984-7034. View Source
